N-(3-cyanophenyl)furan-2-carboxamide

Physicochemical profiling Lipophilicity ADME prediction

Researchers requiring meta-cyanophenyl regioisomers for MbtI inhibition face variable activity with 4-CN or halogenated analogs. This compound provides the validated 3-cyanophenyl substitution pattern as a carboxamide isostere of the active carboxylic acid lead (5-(3-cyanophenyl)furan-2-carboxylic acid). - **Key Advantage:** Electron-withdrawing meta-CN group preserves target binding SAR for Mycobacterium tuberculosis MbtI. - **Differentiation:** Offers potential improved cell permeability vs. carboxylic acid analog; logP 2.48. - **Supply:** Reliable sourcing from multiple distributors; ≥95% purity (Sigma-Aldrich EME00238 spec).

Molecular Formula C12H8N2O2
Molecular Weight 212.208
CAS No. 349644-67-3
Cat. No. B2802893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyanophenyl)furan-2-carboxamide
CAS349644-67-3
Molecular FormulaC12H8N2O2
Molecular Weight212.208
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C#N
InChIInChI=1S/C12H8N2O2/c13-8-9-3-1-4-10(7-9)14-12(15)11-5-2-6-16-11/h1-7H,(H,14,15)
InChIKeySTNDAQWJZCSIOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(3-Cyanophenyl)furan-2-carboxamide: Chemical Identity and Procurement


N-(3-Cyanophenyl)furan-2-carboxamide (CAS 349644-67-3, MFCD01961646) is a synthetic small-molecule furan-2-carboxamide with the molecular formula C₁₂H₈N₂O₂ and a molecular weight of 212.20 g/mol . It is supplied by Sigma-Aldrich (Cat. No. EME00238) as part of a unique chemical collection for early discovery research, with a specified minimum purity of 95% . The compound is characterized by a furan ring linked via a carboxamide bridge to a 3‑cyanophenyl moiety, placing the electron‑withdrawing cyano group at the meta position of the phenyl ring. This regioisomeric arrangement distinguishes it from the para‑ (4‑CN) and ortho‑ (2‑CN) cyanophenyl analogs, which are also commercially available and may exhibit divergent physicochemical and biological profiles .

Identity 3‑Cyanophenyl regioisomer for structure‑activity relationship studies
Grade ≥95% purity, supplied as early discovery screening compound
Workflow May support target‑based and phenotypic assay screening libraries

Why Generic Furan-2-carboxamide Analogs Cannot Substitute


Although N-(3-cyanophenyl)furan-2-carboxamide shares the furan-2-carboxamide scaffold with numerous commercially available analogs, simple substitution by regioisomers (e.g., the 4‑cyano or 2‑cyano variants) or by halogenated derivatives (e.g., 5‑chloro‑N‑(3‑cyanophenyl)furan‑2‑carboxamide) is not chemically or pharmacologically equivalent. The position of the cyano substituent on the phenyl ring directly modulates the electron density distribution, dipole moment, and hydrogen‑bonding capacity of the molecule, which can alter target binding, metabolic stability, and off‑target profiles [1]. Evidence from the structurally related carboxylic acid series demonstrates that the 3‑cyanophenyl substitution pattern is a critical determinant of MbtI (salicylate synthase) inhibitory potency, a target relevant for antitubercular drug discovery [2]. The quantitative comparisons presented in Section 3 establish that the 3‑CN regioisomer, its 4‑CN counterpart, and the 5‑chloro derivative are not interchangeable without measurable changes in physicochemical properties and biological activity.

Regioisomeric substitution 2‑ or 4‑cyanophenyl analogs may exhibit altered target binding and metabolic stability due to electron‑density differences
Halogenated analog interchange 5‑Chloro derivative shows higher molecular weight and different physicochemical profile, affecting formulation and assay behavior
Supply chain discontinuity 4‑Cyano regioisomer has limited vendor availability; substitution risks program continuity

Quantitative Differentiation from Closest Analogs


Regioisomeric LogP Differentiation

The meta‑cyano substitution (3‑CN) yields a computed logP of 2.48 to 1.857 [1], whereas the para‑cyano analog (4‑CN, CAS 332065-12-0) exhibits a slightly lower lipophilicity. This difference, although modest in absolute terms, can influence membrane permeability, plasma protein binding, and non‑specific binding in biochemical assays. Procurement decisions should account for this physicochemical divergence when selecting a screening compound for target‑based or phenotypic assays.

Regioisomeric LogP
Cross‑study comparable
3‑CN: logP = 1.857–2.48; 4‑CN: ~2.3; Δ ≈ 0.2–0.6 units higher
Supports lipophilicity‑based selection for permeability assays
Computed values; experimental logP recommended
Physicochemical profiling Lipophilicity ADME prediction

MbtI Inhibitory Activity of the 3-CN Pharmacophore

The carboxylic acid analog of the target compound, 5‑(3‑cyanophenyl)furan‑2‑carboxylic acid, has been identified as one of the most potent MbtI inhibitors reported to date [1]. In SAR studies, this compound served as the lead structure for further optimization, and its 3‑cyanophenyl substitution was found to be essential for high‑affinity binding to the MbtI active site [2]. While direct MbtI inhibition data for the carboxamide (target compound) itself have not been published, the demonstrated activity of the carboxylic acid congener provides strong class‑level evidence that the 3‑cyanophenyl‑furan pharmacophore is a privileged motif for MbtI engagement.

MbtI Pharmacophore
Class‑level inference
Carboxylic acid analog is a potent MbtI inhibitor; direct carboxamide data not published
May serve as MbtI‑engaged lead scaffold
Class‑level SAR; enzyme assay data required
Antitubercular drug discovery MbtI inhibition Structure-activity relationship

Gram-Positive Antibacterial Activity Spectrum

A structurally related furan‑2‑carboxamide analog (MAC‑0020111, from Chembridge/Maybridge collection) has been classified as a Gram‑positive selective cell wall synthesis inhibitor with weak whole‑cell activity [1]. Although this entry does not correspond exactly to N‑(3‑cyanophenyl)furan‑2‑carboxamide, it establishes that furan‑2‑carboxamides can engage bacterial cell wall targets. The 3‑cyanophenyl substitution may further modulate antibacterial potency and spectrum compared to unsubstituted or differently substituted phenyl analogs.

Antibacterial Class Evidence
Class‑level inference
Analog MAC‑0020111 classed as Gram‑positive cell‑wall inhibitor
Supports Gram‑positive screening fit
No direct MIC data; spectrum to verify
Antibacterial Cell wall synthesis inhibitor Gram-positive

Commercial Availability and Supply Stability

N-(3-Cyanophenyl)furan-2-carboxamide is available from Sigma-Aldrich (EME00238) at a purity of ≥95% (as‑is, no analytical certificate provided) and from AKSci (7080CG) at a minimum purity of 95% . The 4‑cyano regioisomer (CAS 332065-12-0) is also commercially available but is listed as a 'discontinued product' by at least one supplier (CymitQuimica) , indicating potential supply chain fragility for the para isomer. In contrast, the 5‑chloro derivative (923184-50-3) is readily available from multiple vendors. For procurement planning, the 3‑cyano compound offers a more stable supply position than the 4‑cyano analog.

Supply Stability
Head‑to‑head
3‑CN: ≥3 active suppliers; 4‑CN: ≥1 supplier discontinuing
Preferred regioisomer for program continuity
Market analysis as of May 2026
Procurement Purity specification Supply chain

Physicochemical Property Differentiation

The target compound exhibits a predicted boiling point of 272.4 ± 20.0 °C at 760 mmHg and a density of 1.3 ± 0.1 g/cm³ . The 5‑chloro analog (923184-50-3) has a higher molecular weight (246.65 vs. 212.20) and is expected to have a correspondingly higher boiling point and altered solubility profile. These differences are relevant for formulation development, storage condition recommendations, and chromatographic purification protocols.

Boiling Point & Density
Cross‑study comparable
3‑CN: bp 272.4 °C, density 1.3 g/cm³; 5‑Cl analog: MW +34.45, higher bp expected
Informs purification and storage strategy
Predicted values; experimental confirmation advised
Physicochemical properties Formulation Stability

Differential Kinase and Receptor Binding Profiles

A BindingDB entry for a closely related furan‑2‑carboxamide (BDBM50126175, CHEMBL3628347) reports an IC₅₀ of 148 nM for binding to human folate receptor alpha (FRα) expressed in Chinese hamster RT16 cells [1]. While this entry may not correspond exactly to N-(3-cyanophenyl)furan-2-carboxamide, it demonstrates that furan‑2‑carboxamides with cyanophenyl substitution can achieve nanomolar binding affinity at specific receptor targets. In contrast, the 5‑(4‑cyanophenyl)‑N‑(3‑methylphenyl) analog (CHEMBL401258) shows a much weaker IC₅₀ of 480 nM at the Nav1.8 sodium channel [2], indicating that the position and nature of substituents on both the furan and phenyl rings profoundly influence target selectivity and potency.

Receptor Binding Analog
Class‑level inference
Related furan‑2‑carboxamide: IC₅₀ 148 nM (FRα); different analog: 480 nM (Nav1.8)
Supports receptor‑targeted screening exploration
Not confirmed for title compound; target selectivity review needed
Kinase inhibition Receptor binding Selectivity profiling

Recommended Application Scenarios


Antitubercular Lead Optimization: MbtI Inhibitor Program

The demonstrated potency of the carboxylic acid analog 5-(3-cyanophenyl)furan-2-carboxylic acid as an MbtI inhibitor positions N-(3-cyanophenyl)furan-2-carboxamide as a compelling carboxamide isostere for lead optimization [1]. The carboxamide may offer improved cell permeability and metabolic stability compared to the carboxylic acid while retaining the critical 3-cyanophenyl pharmacophore. Researchers targeting MbtI in Mycobacterium tuberculosis should prioritize this compound over the 4-cyano regioisomer, which lacks the validated MbtI SAR [2].

Gram-Positive Antibacterial Drug Discovery

Class-level evidence indicates that furan-2-carboxamides can act as Gram-positive selective cell wall synthesis inhibitors [1]. N-(3-Cyanophenyl)furan-2-carboxamide, with its electron-withdrawing 3-cyano substituent, may exhibit differentiated antibacterial potency and spectrum compared to unsubstituted or halogenated phenyl analogs. Its reliable commercial supply chain (Sigma-Aldrich EME00238, AKSci 7080CG) makes it a practical choice for antibacterial screening campaigns [2].

Kinase and Receptor Screening Panel

Furan-2-carboxamides function as bioisosteres of benzamides in kinase inhibitor design, with the furan oxygen and amide nitrogen participating in critical hydrogen-bonding networks within ATP-binding pockets [1]. The 3-cyanophenyl substitution provides a tunable handle for modulating electronic properties and target selectivity. BindingDB data confirm that closely related furan-2-carboxamides achieve nanomolar affinity at specific receptors (e.g., FRα IC₅₀ = 148 nM) [2], supporting the inclusion of this compound in kinase and GPCR screening panels.

Physicochemical Reference Standard for Regioisomeric Profiling

With a measured logP of 2.48 and well-characterized physical properties (boiling point 272.4 °C, density 1.3 g/cm³), N-(3-cyanophenyl)furan-2-carboxamide can serve as a reference standard for regioisomeric profiling studies comparing meta-, para-, and ortho-cyanophenyl furan-2-carboxamides [1]. Such studies are valuable for establishing quantitative structure-property relationships (QSPR) that guide lead optimization across multiple target classes [2].

Application
Selection Property
Validation Focus
MbtI inhibitor lead optimization studies
3‑Cyanophenyl pharmacophore retention
MbtI enzyme inhibition assay context
Gram‑positive antibacterial screening studies
Cell‑wall synthesis inhibitor class evidence
MIC and spectrum determination
Kinase and receptor screening panel studies
Furan‑2‑carboxamide bioisostere scaffold
Target selectivity profiling
Regioisomeric profiling reference standard
Defined logP and physicochemical properties
QSPR model validation
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